Copper(I) 3-methylsalicylate (CAS 326477-70-7), frequently abbreviated as CuMeSal, is a specialized, highly active copper(I) carboxylate catalyst and mediator. In industrial and advanced laboratory settings, it is primarily procured for complex cross-coupling reactions—such as desulfitative carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formations—where traditional copper halides or precious metals exhibit poor reactivity . Featuring a melting point of 290-292 °C and distinct coordination properties imparted by the 3-methylsalicylate ligand, CuMeSal enables catalytic cycles under highly mild, often pH-neutral and aerobic conditions, making it a critical reagent for the late-stage functionalization of sensitive pharmaceutical intermediates .
Generic substitution of Copper(I) 3-methylsalicylate with common copper(I) halides (such as CuCl or CuI) or even closely related carboxylates (like Copper(I) thiophene-2-carboxylate, CuTC) frequently results in process failures, particularly in sulfur-rich environments. Standard copper salts often suffer from rapid catalyst poisoning by thiolate or thioether moieties, necessitating stoichiometric or super-stoichiometric metal loadings to force conversion [1]. By contrast, the specific steric and electronic tuning of the 3-methylsalicylate ligand in CuMeSal optimally balances the stabilization of the Cu(I) oxidation state with the lability required for efficient transmetalation, allowing buyers to achieve true catalytic turnover, suppress unwanted side reactions, and maintain high yields where cheaper alternatives fail completely [1].
In the palladium-catalyzed cross-coupling of heteroaromatic thioethers with organostannanes, the selection of the copper(I) activator dictates reaction viability. Studies demonstrate that Copper(I) 3-methylsalicylate (CuMeSal) significantly outperforms both Copper(I) thiophene-2-carboxylate (CuTC) and basic copper halides [1]. While CuCl is entirely ineffective and promotes unwanted side reactions, CuMeSal enables high-yielding cross-coupling, delivering 78–91% yields for substrates like (2-methylthio)benzothiazole coupled with p-tolyltri-n-butylstannane[1].
| Evidence Dimension | Catalytic activator efficacy (Product Yield) |
| Target Compound Data | 78–91% yield (using CuMeSal with Pd catalyst) |
| Comparator Or Baseline | CuTC (inferior yields) and CuCl (ineffective, high side-product formation) |
| Quantified Difference | CuMeSal provides successful catalytic turnover and high yields where CuCl fails completely, structurally outperforming CuTC. |
| Conditions | Palladium-catalyzed coupling of (2-methylthio)benzothiazole and p-tolyltri-n-butylstannane. |
Buyers scaling up heteroaromatic functionalization must select CuMeSal over standard copper halides to ensure reaction viability and avoid complex, costly side-product mixtures.
For the reductive amination of aryl boronic acids with nitroso aromatics, standard copper sources like CuCl must be utilized in stoichiometric amounts because they function as both the catalyst and the reducing agent [1]. Copper(I) 3-methylsalicylate (CuMeSal) effectively shifts this process into a true catalytic regime. By utilizing just 10 mol% CuMeSal in the presence of a terminal reducing agent (such as ascorbic acid), the identical C-N bond formation is achieved, drastically reducing the heavy metal footprint of the synthetic route[1].
| Evidence Dimension | Required transition metal loading |
| Target Compound Data | 10 mol% CuMeSal (catalytic regime) |
| Comparator Or Baseline | 100+ mol% CuCl (stoichiometric regime) |
| Quantified Difference | 10-fold reduction in required copper loading for successful amination. |
| Conditions | Reductive amination of aryl boronic acids with nitroso aromatics using terminal reducing agents. |
Reducing transition metal loading from stoichiometric to 10 mol% significantly lowers downstream purification costs and heavy metal waste in pharmaceutical manufacturing.
In the synthesis of high-enantiopurity peptidyl ketones from peptidic S-acylthiosalicylamides, maintaining chiral integrity is a primary procurement driver. CuMeSal (at 20 mol% loading) enables a pH-neutral, room-temperature aerobic desulfitative cross-coupling with boronic acids [1]. Under these highly mild conditions, neither racemization of monopeptidyl ketones nor epimerization of dipeptidyl ketones is detected, offering a critical advantage over harsher traditional cross-coupling conditions that rapidly degrade stereocenters [1].
| Evidence Dimension | Enantiomeric excess (ee) preservation |
| Target Compound Data | >99% retention of enantiopurity (no detectable racemization or epimerization) |
| Comparator Or Baseline | Traditional basic or thermal cross-coupling conditions (prone to epimerization) |
| Quantified Difference | Complete preservation of stereocenters under room-temperature aerobic conditions enabled exclusively by CuMeSal. |
| Conditions | 20 mol% CuMeSal, DMF solvent, room temperature, open air, 0.5–24 hours. |
For pharmaceutical procurement, the ability to couple complex, stereochemically sensitive peptide intermediates without chiral degradation justifies the specification of CuMeSal.
When mobilizing Cu(I) for carbon-carbon bond-forming catalysis in sulfur-rich environments—which typically poison standard catalysts—the ligand environment of the copper source is decisive. In desulfitative cross-couplings of thiol esters with boronic acids, while CuCl, CuI, and CuTC show varying degrees of activity, CuMeSal consistently provides the highest product yields [1]. The 3-methylsalicylate ligand uniquely balances stabilization of the Cu(I) center with the lability required for transmetalation, preventing catalyst deactivation [1].
| Evidence Dimension | Overall cross-coupling yield in sulfur-rich systems |
| Target Compound Data | Optimal yields (highest among tested commercially available Cu(I) sources) |
| Comparator Or Baseline | CuCl, CuI, and CuTC |
| Quantified Difference | CuMeSal is quantitatively identified as the highest-yielding catalyst among standard Cu(I) sources for thiolate-present transformations. |
| Conditions | Thiol ester and boronic acid/organostannane cross-coupling in DMF. |
In late-stage functionalization where sulfur moieties are present, selecting CuMeSal maximizes throughput and minimizes yield losses due to catalyst poisoning.
CuMeSal is the optimal choice for C-C and C-N bond formation using thioethers or thiol esters, particularly where standard palladium/copper systems suffer from severe sulfur poisoning and yield degradation [1].
This compound is highly recommended when manufacturers need to reduce heavy metal waste streams, allowing the replacement of stoichiometric CuCl with a highly efficient catalytic (10 mol%) CuMeSal regime in the presence of terminal reducing agents [2].
CuMeSal serves as the preferred mediator for late-stage peptide functionalization, enabling pH-neutral, room-temperature couplings where basic conditions or high temperatures would otherwise cause irreversible epimerization [3].
Irritant